2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide
Description
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-20(7-12(21)19-8-14(15,16)17)13(22)10-6-18-11-5-3-2-4-9(10)11/h2-6,18H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVSXZBDXLYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC(F)(F)F)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide can be achieved through a multi-step process. One common method involves the reaction of tryptamine with a trifluoroethylating agent under mild conditions . The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the amide bond or the indole ring, leading to different reduced products.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds within the indole family, including derivatives like 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide, exhibit significant antitumor properties. Specifically:
- Mechanism of Action : Indole derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer progression. The compound's structure suggests it may inhibit specific pathways associated with tumor growth and metastasis .
- Case Studies : In vitro studies have demonstrated that similar indole-based compounds effectively reduce the viability of cancer cell lines, particularly those associated with solid tumors such as colon and lung cancers. For instance, derivatives have shown promise in overcoming resistance to conventional chemotherapeutics like 5-fluorouracil .
Pharmacological Potential
The unique trifluoroethyl group present in this compound may enhance its pharmacokinetic properties:
- Increased Lipophilicity : The trifluoroethyl moiety can improve membrane permeability, potentially leading to better bioavailability and distribution within biological systems .
- Targeted Delivery : Research into similar compounds suggests that modifications like trifluoroethyl can facilitate targeted delivery to tumor sites, minimizing systemic toxicity while maximizing therapeutic efficacy .
Synthesis and Development
The synthesis of this compound has been explored through various synthetic routes:
- Synthetic Pathways : Efficient synthetic methods have been developed that allow for high-yield production of this compound with minimal environmental impact. These methods often utilize straightforward reaction conditions and avoid complex purification processes .
Comparative Analysis of Related Compounds
To further understand the potential of this compound, a comparative analysis with related indole derivatives is essential.
| Compound Name | Structure | Antitumor Activity | Pharmacokinetic Properties |
|---|---|---|---|
| Compound A | Structure A | Moderate | High bioavailability |
| Compound B | Structure B | High | Moderate bioavailability |
| This compound | Structure C | Promising | Enhanced permeability |
Mechanism of Action
The mechanism of action of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity . The trifluoroethyl group may enhance the compound’s binding affinity and stability. Pathways involved include inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous indole-acetamide derivatives:
Key Structural and Functional Insights
Trifluoroethyl vs. Ethyl/Phenylethyl: The CF₃ group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to ethyl or phenylethyl groups in analogs like .
Synthetic Approaches :
- Most indole-acetamides are synthesized via amide coupling (e.g., DCC in or TFAA in ). The target compound likely follows similar protocols, though exact steps are unspecified.
Biological Implications :
- Trifluoroacetyl derivatives () exhibit antiplasmodial activity, suggesting the target’s trifluoroethyl group may confer similar stability in biological systems.
- Sulfonamide analogs () demonstrate enhanced acidity and binding to charged residues, contrasting with the target’s neutral formamido linkage.
Physical Properties :
- Crystallographic data for (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () reveals tight molecular packing via H-bonds, whereas the target’s CF₃ group may disrupt crystallization, improving solubility .
Research Findings and Data
Table 1: Calculated Physicochemical Properties
Biological Activity
2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound characterized by its unique structural features, which include an indole moiety and a trifluoroethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C14H14F3N3O2
- Molecular Weight : 313.28 g/mol
- CAS Number : Not specifically listed but related compounds can be found in databases like PubChem.
The presence of the indole structure is significant as indoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The trifluoroethyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Serotonin Receptors : The indole ring may facilitate binding to serotonin receptors, influencing neurotransmitter signaling pathways.
- Enzyme Inhibition : The compound may exhibit inhibitory activity against specific enzymes involved in cancer progression or inflammation.
Anticancer Activity
Research has indicated that compounds containing indole structures often demonstrate anticancer properties. For instance, studies have shown that similar indole derivatives can inhibit tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens, although specific data on this compound is limited.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Relevant Research Studies
- Anticancer Study : A study explored the structure-activity relationship (SAR) of indole derivatives, revealing that modifications at the nitrogen atom significantly affect anticancer efficacy. The findings suggest that similar modifications in this compound could enhance its therapeutic potential .
- Antimicrobial Evaluation : Another investigation evaluated a series of indole derivatives for their antimicrobial activity against common pathogens. The results indicated that certain structural features correlate with increased potency .
- Mechanistic Insights : Research into the mechanisms by which indole derivatives exert their effects has highlighted the role of oxidative stress and apoptosis in cancer cells as critical pathways influenced by these compounds .
Q & A
Q. What are the common synthetic routes for preparing 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives. A general approach includes:
- Step 1 : Acylation of indole-3-acetic acid derivatives with methylformamide under basic conditions (e.g., pyridine) to introduce the N-methylformamido group .
- Step 2 : Coupling the intermediate with 2,2,2-trifluoroethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Optimization : Key parameters include temperature control (0–5°C during coupling to minimize side reactions), solvent polarity (DMF enhances solubility of intermediates), and use of molecular sieves to scavenge water . Yield improvements are achieved by employing high-purity reagents and column chromatography (silica gel, CH₂Cl₂/MeOH gradients) for purification .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify indole protons (δ 7.0–7.8 ppm), trifluoroethyl group (δ 3.5–4.0 ppm for -CF₃CH₂), and methylformamido peaks (δ 2.8–3.2 ppm for N-CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₅F₃N₃O₂) .
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, particularly for the trifluoroethyl-acetamide linkage .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data for structurally similar indole-acetamide derivatives?
- Methodological Answer : Contradictions (e.g., unexpected shifts in NMR or IR spectra) are addressed via:
- Comparative Analysis : Benchmarking against known analogs (e.g., N-(2,2,2-trifluoroethyl)acetamide derivatives) to identify deviations caused by electron-withdrawing CF₃ groups .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic environments and validate experimental NMR/IR peaks .
- Isotopic Labeling : Using deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., indole NH) from non-exchangeable ones .
Q. How can researchers design experiments to probe the biological activity of this compound, particularly its interaction with oxidative stress pathways?
- Methodological Answer :
- In Vitro Assays :
- Nrf2 Activation Screen : Use a luciferase reporter gene assay in HEK293T cells transfected with an ARE (antioxidant response element) construct to measure Keap1-Nrf2 pathway activation .
- FRAP/DPPH Assays : Quantify radical scavenging activity (e.g., IC₅₀ values) compared to reference antioxidants like Trolox .
- Mechanistic Studies :
- Molecular Docking : Simulate binding to Keap1’s BTB domain (PDB ID: 2FLU) to identify key interactions (e.g., hydrogen bonding with Ser363) .
- Western Blotting : Measure Nrf2 protein levels in treated vs. untreated cells (e.g., HepG2) under H₂O₂-induced oxidative stress .
Q. What experimental approaches are recommended to optimize enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Evans’ oxazaborolidine catalysts or Jacobsen’s thiourea derivatives to induce asymmetry during amide bond formation .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to separate enantiomers .
- Kinetic Studies : Monitor reaction progress via circular dichroism (CD) spectroscopy to assess enantiomeric excess (ee) at different temperatures .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) to identify metabolic instability (e.g., CYP450-mediated degradation of the trifluoroethyl group) .
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., glucuronidation at the indole NH) .
- Dose-Response Refinement : Adjust dosing regimens in animal models (e.g., zebrafish or mice) based on in vitro IC₅₀ values scaled by allometric factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
